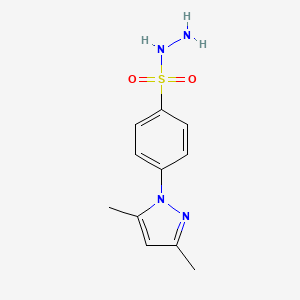
Benzenesulfonic acid, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-, hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonohydrazide is a chemical compound that features a pyrazole ring substituted with two methyl groups at positions 3 and 5, attached to a benzenesulfonohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonohydrazide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Substitution with Benzenesulfonohydrazide: The pyrazole ring is then reacted with benzenesulfonohydrazide in the presence of a suitable catalyst, such as a transition metal catalyst, to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce corresponding amines .
Scientific Research Applications
4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: It is used in the development of new materials with specific electronic and optical properties.
Biological Studies: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonohydrazide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile
- (3,5-Dimethyl-1H-pyrazol-4-yl)methanol
- (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine dihydrobromide
Uniqueness
4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonohydrazide is unique due to its specific substitution pattern and the presence of the sulfonohydrazide group, which imparts distinct chemical and biological properties compared to other similar compounds .
Biological Activity
Benzenesulfonic acid, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-, hydrazide is a compound that has garnered attention for its diverse biological activities. This article explores its structural characteristics, synthesis, and various biological effects, particularly focusing on its antimicrobial and anticancer properties.
Structural Characteristics
The molecular formula of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzenesulfonic acid is C11H12N2O3S. The compound features a pyrazole ring attached to a benzenesulfonic acid moiety, which is crucial for its biological activity.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂N₂O₃S |
| SMILES | CC1=CC(=NN1C2=CC=C(C=C2)S(=O)(=O)O)C |
| InChI Key | WQRCWANXNSXVRQ-UHFFFAOYSA-N |
Synthesis
The synthesis of hydrazide derivatives typically involves the reaction of hydrazine with corresponding carboxylic acids or their derivatives. This method can be adapted for the production of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzenesulfonic acid by utilizing appropriate starting materials that contain the pyrazole and sulfonic acid functionalities.
Antimicrobial Activity
Hydrazone and hydrazide derivatives are known for their significant antimicrobial properties. Studies indicate that compounds within this class can exhibit antibacterial, antifungal, and antiviral activities.
Case Study:
A review highlighted the antimicrobial potential of various hydrazide-hydrazone derivatives. For instance, certain synthesized compounds demonstrated moderate to high antibacterial activity against Gram-positive and Gram-negative bacteria. The zones of inhibition (ZOI) were measured in millimeters (mm), with some compounds showing ZOI comparable to standard antibiotics like ampicillin .
Table: Antibacterial Activity of Related Compounds
| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | Control (Ampicillin) |
|---|---|---|---|
| Compound 8 | Staphylococcus aureus | 21 | 22 |
| Compound 10 | Escherichia coli | 21 | 20 |
Anticancer Activity
Recent studies have also pointed to the anticancer potential of pyrazole-containing compounds. The presence of the pyrazole ring in these compounds is associated with inhibitory effects on various cancer cell lines.
Findings:
Research indicates that compounds based on the 1H-pyrazole structure can inhibit cell growth in several cancer types including breast cancer (MDA-MB-231) and liver cancer (HepG2). These findings suggest that such compounds could serve as promising leads in anticancer drug development .
Properties
CAS No. |
61320-21-6 |
|---|---|
Molecular Formula |
C11H14N4O2S |
Molecular Weight |
266.32 g/mol |
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)benzenesulfonohydrazide |
InChI |
InChI=1S/C11H14N4O2S/c1-8-7-9(2)15(13-8)10-3-5-11(6-4-10)18(16,17)14-12/h3-7,14H,12H2,1-2H3 |
InChI Key |
QEDZULFKQINAJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)S(=O)(=O)NN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















